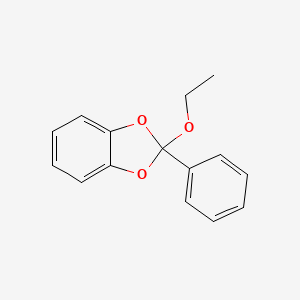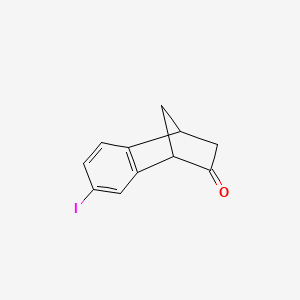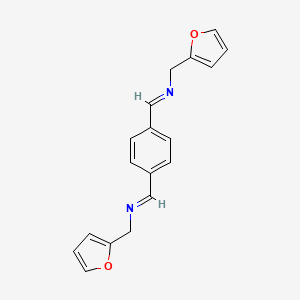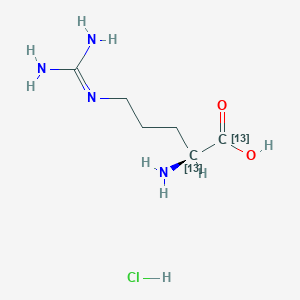
L-Arginine-1,2-13C2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine-1,2-13C2 hydrochloride is a stable isotope-labeled compound of L-Arginine hydrochloride. It is characterized by the presence of two carbon-13 isotopes at the 1 and 2 positions of the arginine molecule. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and pharmacokinetics due to its isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Arginine-1,2-13C2 hydrochloride involves the incorporation of carbon-13 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve high purity levels. The compound is then converted into its hydrochloride salt form for stability and ease of use .
化学反应分析
Types of Reactions: L-Arginine-1,2-13C2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the guanidine group into urea derivatives.
Reduction: The compound can be reduced to form different amino derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include urea derivatives, amino derivatives, esters, and amides .
科学研究应用
L-Arginine-1,2-13C2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of arginine in cellular processes and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to track the metabolism of drugs and their interactions with arginine.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
L-Arginine-1,2-13C2 hydrochloride exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function and signaling pathways. The isotopic labeling allows researchers to trace the metabolic fate of arginine and its derivatives in various biological systems .
相似化合物的比较
- L-Arginine-13C6 hydrochloride
- L-Arginine-5-13C,4,4,5,5-d4 hydrochloride
- L-Arginine-α-15N hydrochloride
- L-Arginine-13C6,15N4,2,3,3,4,4,5,5-d7 hydrochloride
Comparison: L-Arginine-1,2-13C2 hydrochloride is unique due to the specific placement of carbon-13 isotopes at the 1 and 2 positions. This specific labeling provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics compared to other isotopically labeled arginine compounds .
属性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
212.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1; |
InChI 键 |
KWTQSFXGGICVPE-GSAMYSAMSA-N |
手性 SMILES |
C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


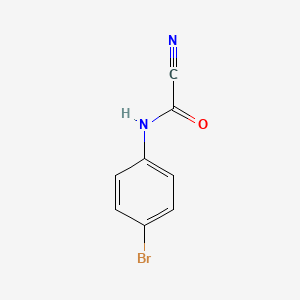
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
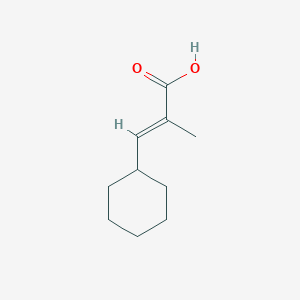
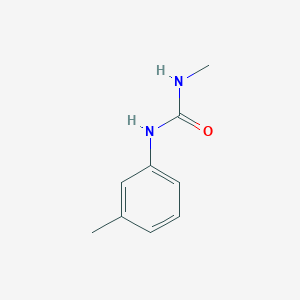

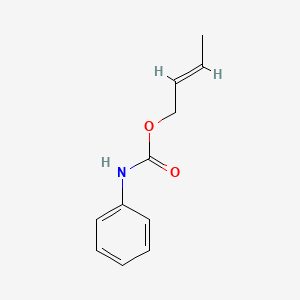

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)
